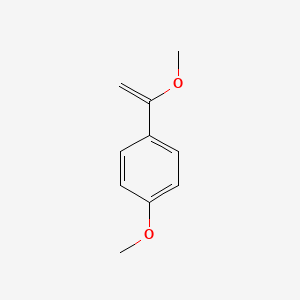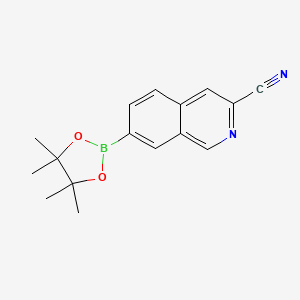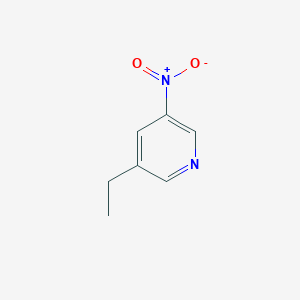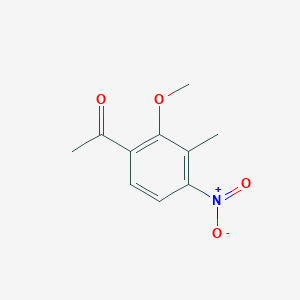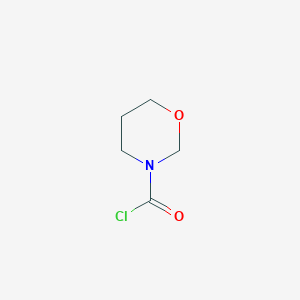
1,3-Oxazinane-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxazinane-3-carbonyl chloride: is a heterocyclic organic compound containing an oxazinane ring with a carbonyl chloride functional group. This compound is part of the broader class of oxazines, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Oxazinane-3-carbonyl chloride can be synthesized through various methods, including multicomponent reactions and cyclization reactions. One common approach involves the reaction of 3-amino-1-propanol with phosgene or its derivatives under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Oxazinane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Cyclization Reactions: It can participate in cyclization reactions to form fused or spiro-oxazine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Brønsted acids, Lewis acids.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
1,3-Oxazinane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-oxazinane-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce carbonyl functionalities into target molecules .
Comparaison Avec Des Composés Similaires
1,3-Oxazine: A related heterocyclic compound with similar reactivity but different ring structure.
1,3-Oxazinan-2-one: Another oxazine derivative with a carbonyl group at a different position.
Uniqueness: 1,3-Oxazinane-3-carbonyl chloride is unique due to its specific ring structure and the presence of a carbonyl chloride group, which imparts distinct reactivity and synthetic utility. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
39885-57-9 |
|---|---|
Formule moléculaire |
C5H8ClNO2 |
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
1,3-oxazinane-3-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-2-1-3-9-4-7/h1-4H2 |
Clé InChI |
JLEDGKYJFOSDFE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(COC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



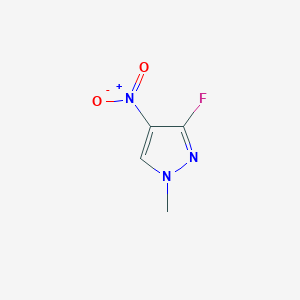
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)

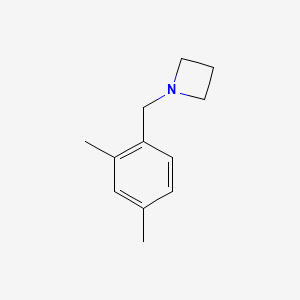
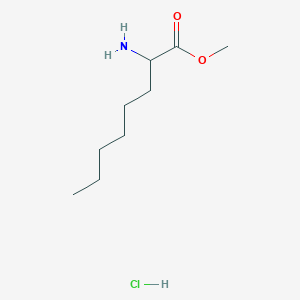

![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
